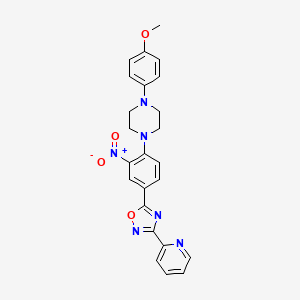
2-(N-cyclohexylmethylsulfonamido)-N-(2,5-dichlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-cyclohexylmethylsulfonamido)-N-(2,5-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CCMSA and has been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
CCMSA exerts its effects through the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. By inhibiting this pathway, CCMSA is able to reduce the production of inflammatory cytokines and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
CCMSA has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CCMSA has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CCMSA in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway. However, one limitation of using CCMSA is its potential toxicity, as high doses of CCMSA have been shown to induce liver damage in animal studies.
Direcciones Futuras
There are several potential future directions for the study of CCMSA. One direction is the investigation of CCMSA as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CCMSA could be further studied for its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Finally, the development of CCMSA derivatives with improved efficacy and reduced toxicity could also be a promising future direction for research.
Métodos De Síntesis
The synthesis of CCMSA involves the reaction of N-cyclohexylmethylsulfonamide with 2,5-dichloroacetyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure CCMSA.
Aplicaciones Científicas De Investigación
CCMSA has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, CCMSA has been investigated for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-23(21,22)19(12-5-3-2-4-6-12)10-15(20)18-14-9-11(16)7-8-13(14)17/h7-9,12H,2-6,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIVDJQCWHNCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7710290.png)






![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)



